2-Chlorofuran

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

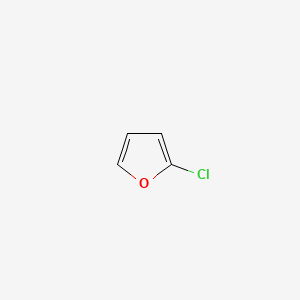

2D Structure

3D Structure

属性

IUPAC Name |

2-chlorofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO/c5-4-2-1-3-6-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYHWBQQONPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185728 | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-94-8 | |

| Record name | 2-Chlorofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chlorofuran: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3187-94-8 Molecular Weight: 102.52 g/mol [1]

This technical guide provides an in-depth overview of 2-Chlorofuran, a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 3187-94-8 | [1] |

| Molecular Formula | C₄H₃ClO | [1] |

| Molecular Weight | 102.52 g/mol | [1] |

| Boiling Point | 77 °C | [2] |

| Synonyms | Furan (B31954), 2-chloro-; 2-Furyl chloride | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct chlorination of furan. The following protocol is based on a patented method and offers a viable route for its preparation.

Experimental Protocol: Direct Chlorination of Furan

Objective: To synthesize this compound by the direct reaction of furan with chlorine gas.

Materials:

-

Furan

-

Chlorine gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Condenser

-

Flow meter

-

Reaction vessel with temperature control

Procedure:

-

A continuous stream of furan vapor is passed through a reaction space maintained at a temperature between the boiling points of furan (32 °C) and this compound (77 °C), with a preferred temperature of around 50 °C.[2]

-

Chlorine gas is introduced into the flowing stream of furan vapor.[2] The ratio of chlorine to furan vapor should be carefully controlled, not exceeding 0.1 volume of chlorine to one volume of furan vapor.[2]

-

The reaction mixture is then passed through a condenser to collect the liquid products, which include this compound and unreacted furan.[2]

-

Hydrogen chloride, a byproduct of the reaction, is separated from the vapor stream by cooling to condense the remaining furan.[2]

-

The collected liquid can be further purified by distillation to isolate this compound.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Furan is a flammable and toxic substance. Chlorine gas is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction of furan with hydrogen chloride can lead to vigorous exothermic polymerization, so careful control of reaction conditions is crucial to prevent this side reaction.[2]

Reactivity and Potential Applications

Halogenated furans, such as this compound, are valuable intermediates in organic synthesis. The presence of the chlorine atom provides a reactive handle for various transformations, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

The furan moiety itself is a common scaffold in many biologically active compounds and approved drugs. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. While specific applications of this compound in drug development are not extensively documented, its structure suggests potential as a building block for the synthesis of novel therapeutic agents.

Logical Relationship of Synthesis

Caption: Workflow for the synthesis of this compound via direct chlorination of furan.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, information on related compounds can provide insights into its potential hazards.

General Hazards of Halogenated Furans:

-

Toxicity: Chlorinated dibenzofurans are known to be toxic, with effects including skin disorders, liver damage, and impairment of the immune and endocrine systems.[3] While this compound is a simpler molecule, caution is warranted.

-

Irritation: Safety data for related compounds like this compound-3-carboxylic acid and 3-chlorofuran (B3190982) indicate that they may cause skin, eye, and respiratory irritation.[4][5]

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated area, avoiding contact with skin, eyes, and clothing.[4] Personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn.[4][5]

Metabolism and Toxicity of Related Compounds:

-

Studies on other furan derivatives, such as 2-methylfuran (B129897) and 2,3-benzofuran, suggest that they can be metabolized by cytochrome P450 enzymes, which may lead to the formation of reactive metabolites that can cause cellular damage.[6][7]

-

Carbofuran, a pesticide containing a benzofuran (B130515) structure, is known to be highly toxic and acts as a cholinesterase inhibitor.[8][9]

Given the lack of specific data, this compound should be handled as a potentially hazardous chemical. All laboratory work should be conducted with appropriate safety measures in place.

Experimental Workflow for Safety Assessment

Caption: A proposed experimental workflow for the toxicological assessment of this compound.

References

- 1. This compound | C4H3ClO | CID 137856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2443493A - Chlorination of furan - Google Patents [patents.google.com]

- 3. Fact sheet: Dioxins and Furans — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. georganics.sk [georganics.sk]

- 6. 2-Methylfuran toxicity in rats--role of metabolic activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Carbofuran toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbofuran metabolism and toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chlorofuran

This technical guide provides a detailed overview of the key physical properties of 2-Chlorofuran, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies used for its determination.

Physical Properties of this compound

This compound (CAS No: 3187-94-8) is a halogenated derivative of furan.[1] Its physical properties are crucial for handling, reaction setup, and purification processes in a laboratory or industrial setting. The primary physical constants are summarized below.

Table 1: Key Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 74 °C | at 760 mmHg |

| Density | 1.217 g/cm³ | Not Specified |

Data sourced from Chemsrc[2].

Experimental Protocols

While specific experimental documentation for the determination of this compound's properties is not detailed in the public literature, standard analytical methods are employed. The following sections describe the established laboratory procedures for accurately measuring boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For a pure substance, the boiling point is a sharp, characteristic value at a given pressure.[3] The Thiele tube method is a common and efficient technique for this measurement, especially when working with small sample volumes.[4]

Methodology: Thiele Tube Method

-

Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed into a small glass vial or Durham tube.[4]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the this compound sample.[4]

-

Apparatus Setup: The vial is securely attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed.[4]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for uniform heating of the oil bath via convection.[4]

-

Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. Heating is continued until this vigorous bubbling is observed.[4]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Pressure Correction: The atmospheric pressure in the laboratory is recorded, as boiling points are pressure-dependent. The observed boiling point of 74 °C is standardized to 760 mmHg.[2]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume (d = m/V).[5] It is typically measured at a specific temperature, as volume can change with temperature.

Methodology: Mass and Volume Measurement

-

Mass Measurement: A clean, dry volumetric flask (e.g., 5 or 10 mL) is weighed on an analytical balance to determine its empty mass.

-

Volume Measurement: this compound is carefully added to the volumetric flask up to the calibration mark. The flask is re-weighed to determine the total mass of the flask and the liquid.

-

Calculation:

-

The mass of the this compound sample is calculated by subtracting the mass of the empty flask from the total mass.

-

The density is then calculated by dividing the mass of the sample by the known volume of the flask.

-

-

Temperature Control: The procedure is conducted at a controlled temperature, as density is temperature-dependent.[5] The resulting density of 1.217 g/cm³ is recorded at this standard temperature.[2]

Visualized Workflow

The logical flow for the experimental determination of these physical properties is outlined in the diagram below.

Caption: Workflow for determining the boiling point and density of this compound.

References

Spectroscopic Data for the Identification of 2-Chlorofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the identification and characterization of 2-chlorofuran. The information is compiled from various databases and literature sources to aid researchers in their analytical and drug development endeavors. This document presents available quantitative data in structured tables, outlines general experimental protocols for relevant spectroscopic techniques, and includes visualizations to illustrate key workflows.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent | Reference |

| 143.1 | Acetone-d₆ | [1][2] |

| 129.9 | Acetone-d₆ | [1][2] |

| 111.9 | Acetone-d₆ | [1][2] |

| 108.1 | Acetone-d₆ | [1][2] |

| Source: S. Gronowitz, I. Johnson, A. B. Hoernfeldt Chem. Scripta 7, 211(1975)[1][2] |

Table 2: Mass Spectrometry (GC-MS) Data

| m/z | Intensity | Notes |

| 37 | 8.0 | - |

| 38 | 13.3 | - |

| 39 | 96.0 | - |

| 40 | 13.2 | - |

| 42 | 7.8 | - |

| 68 | 100.0 | Molecular Ion (M⁺) for ³⁵Cl isotope |

| 69 | 4.3 | - |

| 70 | 32.5 | Molecular Ion (M⁺+2) for ³⁷Cl isotope |

| Source: SpectraBase[1] |

Table 3: Gas Chromatography Data

| Parameter | Value | Column Type | Reference |

| Kovats Retention Index | 628 | Standard non-polar | [NIST Mass Spectrometry Data Center] |

Experimental Protocols

Detailed experimental protocols from the primary literature for the spectroscopic analysis of this compound are not publicly available. Therefore, this section provides generalized, yet detailed, methodologies for the key spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of halogenated furan (B31954) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Acetone-d₆, Chloroform-d)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆).

-

Add a small amount of TMS (0.03-0.05% v/v) as an internal reference (δ = 0.00 ppm).

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Identify chemical shifts (δ) and coupling constants (J) for all signals.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups and characteristic vibrations.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with a suitable sampling accessory (e.g., KBr plates for thin film or ATR)

-

Volatile solvent for cleaning (e.g., isopropanol, acetone)

Procedure (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean and free of any residual sample. Clean with a soft tissue dampened with a volatile solvent and allow it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them with known correlation tables for furan derivatives and C-Cl bonds.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium (carrier gas)

-

Appropriate GC column (e.g., non-polar)

Procedure (GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the MS ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak (M⁺) and the M⁺+2 peak, which is characteristic of a chlorine-containing compound due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR (ATR) Spectroscopy.

Caption: Workflow for GC-MS Analysis.

References

Thermochemical Data for 2-Chlorofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-chlorofuran. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this guide details a state-of-the-art computational methodology for the accurate prediction of these properties. Additionally, standard experimental protocols for the determination of the enthalpy of formation are described to provide a complete picture for researchers.

Quantitative Thermochemical Data

Table 1: Summary of Thermochemical Data for this compound

| Thermochemical Property | Symbol | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | Not Available | - |

| Standard Molar Entropy (gas, 298.15 K) | S°(g) | Not Available | - |

| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | Cp(g) | Not Available | - |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | ΔfG°(g) | Not Available | - |

Table 2: Experimental Thermochemical Data for Furan (B31954) (for comparison)

| Thermochemical Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -34.7 ± 0.8 | kJ/mol | NIST WebBook |

| Standard Molar Entropy (gas, 298.15 K) | S°(g) | 265.43 | J/mol·K | NIST WebBook |

| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | Cp(g) | 65.4 ± 1.5 | J/mol·K | NIST WebBook[1] |

Methodologies for Determination of Thermochemical Properties

Given the absence of experimental data for this compound, this section details a robust computational approach for the accurate prediction of its thermochemical properties, alongside a standard experimental protocol for determining the enthalpy of formation.

Computational Protocol: High-Level Ab Initio Calculations

A recent study by Ryzhova and Druzhinina (2024) on the thermochemistry of 43 furan derivatives provides a high-level computational methodology that can be applied to this compound for accurate results.[2] The core of this approach is the use of the domain-based local pair natural orbital similarity transformed coupled-cluster singles and doubles with perturbative triples (DLPNO-CCSD(T)) method with a complete basis set (CBS) extrapolation.

Workflow for Computational Determination of Enthalpy of Formation:

-

Conformational Analysis: For molecules with rotational freedom, a conformational search is performed to identify the most stable conformers.

-

Geometry Optimization and Vibrational Frequencies: The geometries of the conformers are optimized, and harmonic vibrational frequencies are calculated. The B3LYP-D3(BJ)/def2-TZVPP level of theory is a suitable choice for this step.

-

Single-Point Energy Calculations: High-level single-point energy calculations are performed for the optimized geometries using the DLPNO-CCSD(T) method with a series of correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ) to allow for extrapolation to the CBS limit.

-

Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved, leading to significant cancellation of errors in the quantum chemical calculations. The selection of appropriate, well-characterized reference molecules is crucial for this step.

-

Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction at 0 K is calculated from the electronic energies of the participants.

-

Thermal Corrections: Thermal corrections to the enthalpy at 298.15 K are calculated using the previously obtained vibrational frequencies.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the target molecule (this compound) is then derived from the calculated enthalpy of the isodesmic reaction and the known experimental enthalpies of formation of the reference molecules.

Experimental Protocol: Bomb Calorimetry

The standard experimental method for determining the enthalpy of formation of a combustible compound like this compound involves measuring its enthalpy of combustion using a bomb calorimeter.

Experimental Workflow for Determining Enthalpy of Combustion:

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

-

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change are used to calculate the heat of combustion.

-

Derivation of Enthalpy of Formation: The standard enthalpy of formation of this compound can then be calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

References

An In-Depth Technical Guide to 2-Chlorofuran: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorofuran, a halogenated derivative of the heterocyclic aromatic compound furan (B31954). The document details its nomenclature, physicochemical properties, and a key synthetic methodology. This information is intended to be a valuable resource for professionals in research, and drug development who may utilize or encounter this compound in their work.

Nomenclature and Synonyms

The standard and systematic naming of chemical compounds is crucial for unambiguous identification. The nomenclature for this compound is well-established.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also commonly referred to as 2-chloro-furan.

Beyond its formal name, this compound is known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

Other identifiers include its CAS Registry Number, 3187-94-8.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClO | [1][3] |

| Molecular Weight | 102.52 g/mol | [1][3] |

| Boiling Point | 77 °C (170.6 °F) | [1] |

| Density | 1.189 g/cm³ at 25 °C (77 °F) | [1] |

| CAS Number | 3187-94-8 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| SMILES | C1=COC(=C1)Cl | [1] |

| InChIKey | YSMYHWBQQONPRD-UHFFFAOYSA-N | [1][2] |

| LogP (octanol-water) | 1.9 | [1] |

| Topological Polar Surface Area (TPSA) | 13.1 Ų | [1] |

Synthesis of this compound: Experimental Protocol

The direct chlorination of furan presents a significant challenge due to the high sensitivity of the furan ring to acids, such as the hydrogen chloride (HCl) byproduct formed during the reaction, which can lead to vigorous polymerization.[1] However, a method for the direct synthesis of this compound in good yield has been developed, which focuses on the careful control of reaction conditions to mitigate polymerization.[1]

Principle

The synthesis involves the direct reaction of furan with chlorine gas. The key to a successful reaction is the immediate removal of the HCl byproduct from the reaction mixture to prevent the acid-catalyzed polymerization of the furan starting material and product.[1] This is achieved by conducting the chlorination in the vapor phase under specific temperature and concentration gradients.

Experimental Setup and Procedure

The following protocol is based on the direct chlorination method:

-

Apparatus: A reaction vessel equipped with a fractionation column, a chlorine inlet tube, a condenser, and a receiver is required. The chlorine inlet is positioned at the top of the packed section of the fractionation column.[1]

-

Reaction Initiation: Furan is charged into the reaction vessel and heated to boiling. The furan vapors rise through the fractionation column.[1]

-

Chlorination: A controlled stream of chlorine gas is introduced into the flowing furan vapor within the column. The reaction temperature should be maintained at approximately 40°C. A key parameter is the ratio of chlorine to furan vapor, which should not exceed about 0.1 volume of chlorine to one volume of furan vapor.[1]

-

Product and Byproduct Separation: As the reaction proceeds, the higher-boiling this compound condenses and flows back down into the reaction vessel. The lower-boiling unreacted furan vapor and the gaseous HCl byproduct continue to rise through the column.[1]

-

HCl Removal: The mixture of furan vapor and HCl exits the top of the column and enters the condenser. The furan is liquefied, and the gaseous HCl is separated and removed from the system. The condensed furan can be returned to the reaction vessel.[1]

-

Reaction Monitoring and Completion: The progress of the chlorination is monitored by the increase in the boiling point of the liquid in the reaction vessel. As more this compound is formed, the boiling point will rise from that of pure furan (31.4 °C) towards that of this compound (77 °C). The chlorination is halted when the desired conversion is achieved.[1]

-

Purification: The contents of the reaction vessel, a mixture of this compound and unreacted furan, are then subjected to fractional distillation to isolate the pure this compound.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound via direct chlorination.

References

- 1. US2443493A - Chlorination of furan - Google Patents [patents.google.com]

- 2. This compound | C4H3ClO | CID 137856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Further reactions of furans with trithiazyl trichloride; mechanistic considerations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Chlorofuran in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chlorofuran in various palladium-catalyzed cross-coupling reactions. The furan (B31954) moiety is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. The functionalization of this compound through cross-coupling methodologies offers a versatile and powerful strategy for the synthesis of diverse libraries of 2-substituted furans, which are valuable intermediates in drug discovery and development.

While this compound is a less reactive coupling partner compared to its bromo and iodo counterparts, the appropriate choice of catalyst, ligand, and reaction conditions can facilitate efficient transformations. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, Stille, Buchwald-Hartwig, and Negishi couplings for the derivatization of this compound.

Suzuki-Miyaura Coupling

Application Note:

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1][2] For the coupling of this compound, the use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is often beneficial to promote the challenging oxidative addition of the palladium catalyst to the C-Cl bond. The reaction is typically carried out in the presence of a base, such as a carbonate or phosphate, in a mixture of organic solvent and water.

General Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

Application Note:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [3][4][5]For this compound, this reaction can be challenging due to the lower reactivity of the C-Cl bond. The use of phosphine-free catalyst systems or bulky, electron-rich phosphine ligands can be effective. High reaction temperatures and polar aprotic solvents like DMF or NMP are often required.

General Reaction Scheme:

Experimental Protocol:

-

Materials: this compound, alkene (e.g., styrene, butyl acrylate), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(o-tolyl)₃, PPh₃, or none), base (e.g., Et₃N, K₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF, NMP).

-

Procedure:

-

To a dry Schlenk tube, add the palladium catalyst (1-5 mol%) and ligand (if used, 2-10 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add this compound (1.0 equivalent), the alkene (1.2-1.5 equivalents), the base (1.5-2.0 equivalents), and the solvent.

-

Heat the reaction mixture to a high temperature (100-150 °C) and stir for 12-48 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data Summary (Representative for Halo-Heterocycles):

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromofuran | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 75 |

| 2 | 2-Chloropyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ | NMP | 140 | 82 |

| 3 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc | DMA | 130 | 90 |

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

Application Note:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. [6][7][8]For the coupling of this compound, more forcing conditions, such as higher temperatures and the use of more active catalyst systems, may be necessary compared to bromo or iodo analogs. [9]Copper-free Sonogashira protocols can also be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

General Reaction Scheme:

Experimental Protocol:

-

Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., Et₃N, DIPA), and an anhydrous solvent (e.g., THF, DMF).

-

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Evacuate and backfill with an inert gas.

-

Add this compound (1.0 equivalent), the solvent, the base (2-3 equivalents), and the terminal alkyne (1.1-1.5 equivalents) via syringe.

-

Stir the reaction at room temperature or heat to 40-100 °C, monitoring by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature, and quench with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary (Representative for Halo-Heterocycles):

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 2 | 2-Bromothiophene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 88 |

| 3 | 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 75 |

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira coupling.

Stille Coupling

Application Note:

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. For this compound, as with other chloroarenes, the reaction may require more active catalysts and higher temperatures.

General Reaction Scheme:

Experimental Protocol:

-

Materials: this compound, organostannane (e.g., tributyl(phenyl)tin), palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand (optional, e.g., PPh₃, AsPh₃), and an anhydrous solvent (e.g., toluene, DMF).

-

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 equivalent) and the organostannane (1.1-1.2 equivalents) in the anhydrous solvent.

-

Degas the solution with an inert gas.

-

Add the palladium catalyst (1-5 mol%) and ligand (if used).

-

Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and aqueous KF solution (to precipitate tin byproducts).

-

Filter the mixture, separate the layers, and wash the organic phase.

-

Dry, concentrate, and purify the product by chromatography.

-

Quantitative Data Summary (Representative for Halo-Heterocycles):

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromofuran | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | THF | 65 | 92 |

| 2 | 2-Chloropyridine | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) / P(t-Bu)₃ (8) | CsF | Dioxane | 100 | 85 |

| 3 | 3-Iodothiophene | (Thien-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 91 |

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille coupling.

Buchwald-Hartwig Amination

Application Note:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [10][11]This reaction is highly valuable for the synthesis of arylamines. The coupling of this compound with amines generally requires the use of specialized bulky, electron-rich phosphine ligands (Buchwald ligands) to facilitate the challenging C-Cl bond activation. A strong base, such as sodium tert-butoxide, is typically employed.

General Reaction Scheme:

Experimental Protocol:

-

Materials: this compound, primary or secondary amine, palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a bulky phosphine ligand (e.g., Xantphos, RuPhos), a strong base (e.g., NaOt-Bu, Cs₂CO₃), and an anhydrous, non-polar solvent (e.g., toluene, dioxane).

-

Procedure:

-

To a glovebox or a dry Schlenk tube under inert atmosphere, add the palladium precatalyst (1-4 mol%), the ligand (2-8 mol%), and the base (1.2-2.0 equivalents).

-

Add the solvent, followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

-

Seal the vessel and heat the mixture (80-120 °C) with stirring for the required time (6-24 hours).

-

After cooling, quench the reaction with water or saturated aqueous NH₄Cl.

-

Extract with an organic solvent, and wash the combined organic phases.

-

Dry, concentrate, and purify the product by column chromatography.

-

Quantitative Data Summary (Representative for Halo-Heterocycles):

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 92 |

| 2 | 3-Chloropyridine | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | 2-Chlorobenzofuran | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 95 |

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Negishi Coupling

Application Note:

The Negishi coupling forms a carbon-carbon bond between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. [1][12]Organozinc reagents are more reactive than organoboranes and organosilanes but are generally tolerant of a wide range of functional groups. The preparation of the organozinc reagent is a critical step and is typically done in situ from the corresponding organic halide.

General Reaction Scheme:

Experimental Protocol:

-

Materials: this compound, organozinc reagent (prepared in situ or as a solution), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and anhydrous THF.

-

Procedure for Organozinc Reagent Preparation (from an organolithium):

-

In a dry Schlenk flask under an inert atmosphere, dissolve the corresponding organic halide (e.g., bromobenzene) in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes.

-

In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in THF.

-

Slowly transfer the organolithium solution to the zinc chloride solution at 0 °C and then allow to warm to room temperature.

-

-

Procedure for Negishi Coupling:

-

In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add the palladium catalyst (2-5 mol%).

-

Slowly add the prepared organozinc reagent solution (1.2-1.5 equivalents) at room temperature.

-

Stir the reaction at room temperature or heat gently (40-60 °C) until completion.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase, followed by purification.

-

Quantitative Data Summary (Representative for Halo-Heterocycles):

| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodo-3-bromofuran | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | RT | 90 (at I) |

| 2 | 2-Chloropyridine | Ethylzinc iodide | Pd(dppf)Cl₂ (3) | THF | 60 | 85 |

| 3 | 4-Iodotoluene | 2-Thienylzinc iodide | Pd(PPh₃)₄ (5) | THF | RT | 92 |

Note: The data presented are for analogous halo-heterocyclic compounds and serve as a general guideline. Yields for this compound may vary. [13][14] Negishi Coupling General Workflow

Caption: General workflow for a Negishi cross-coupling reaction.

Safety Precautions and General Considerations

-

Inert Atmosphere: Many palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or in a glovebox.

-

Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of most of these reactions to prevent quenching of reagents and deactivation of the catalyst.

-

Reagent Quality: The purity of the catalyst, ligands, and bases can significantly impact the reaction outcome. Use high-purity reagents.

-

Toxicity: Organotin compounds used in the Stille coupling are highly toxic. Handle with extreme care and use appropriate personal protective equipment (PPE). Palladium compounds and many organic solvents can also be toxic. Always work in a well-ventilated fume hood and wear safety glasses, a lab coat, and gloves.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Hiyama Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Chlorofuran as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chlorofuran is a reactive heterocyclic compound that serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical intermediates. Its utility stems from the presence of the chlorine atom, which can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for key transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions that are fundamental in modern drug discovery and development. The resulting furan-containing scaffolds are integral to numerous biologically active molecules, including kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound can effectively participate in several of these transformations to yield highly functionalized furan (B31954) derivatives.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Heteroarylfurans

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The coupling of this compound with various aryl or heteroaryl boronic acids or their esters provides access to 2-substituted furans, which are common motifs in pharmaceuticals.

Application: Synthesis of biaryl and heteroaryl-aryl structures found in kinase inhibitors and other therapeutic agents.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |

| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 12 | 80-92 |

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, and the phosphine (B1218219) ligand.

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the base (2.0-3.0 equiv.) and the degassed solvent system.

-

Reaction: Heat the mixture to the specified temperature and stir vigorously for the indicated time.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Aminofurans

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction between an aryl halide and an amine. This reaction provides a direct route to 2-aminofuran derivatives, which are important intermediates for various pharmaceuticals.

Application: Synthesis of arylamines and heteroarylamines, which are key pharmacophores in many drug molecules.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-85 |

| 3 | p-Toluidine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 24 | 82-93 |

| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |

Note: Yields are highly dependent on the specific amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.5 equiv.), the palladium precatalyst, and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components and outcome of the Buchwald-Hartwig amination.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The furan moiety is a privileged scaffold in many kinase inhibitors. The functionalized furans synthesized from this compound can serve as key intermediates in the construction of these complex molecules that target various signaling pathways implicated in diseases like cancer.

Signaling Pathways Targeted by Furan-Containing Kinase Inhibitors:

Many kinase inhibitors target key enzymes in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Below are diagrams of representative pathways that can be targeted by molecules derived from this compound intermediates.

Caption: Overlapping Src and Abl kinase signaling pathways.

[1][2][3][4][5][6][7][8][9][10]Aurora Kinase Signaling in Cell Cycle

Caption: Role of Aurora kinases in the cell cycle.

This compound is a highly valuable precursor for the synthesis of a wide array of pharmaceutical intermediates. Its participation in robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular architectures. The furan-containing products of these reactions are key building blocks for the development of novel therapeutics, particularly in the area of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts.

References

- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Src family kinase - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for the Lithiation of 2-Chlorofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the lithiation of 2-chlorofuran to generate 2-furyllithium, a versatile intermediate in organic synthesis. The methodology is based on a lithium-halogen exchange reaction, which allows for the regioselective formation of the organolithium species at the C2 position of the furan (B31954) ring.

The generated 2-furyllithium is a potent nucleophile that can be trapped with a variety of electrophiles to introduce diverse functional groups at the 2-position of the furan core. This method is a key strategy for the elaboration of furan-containing molecules, which are prevalent in pharmaceuticals, natural products, and functional materials.

Reaction Principle

The lithiation of this compound is achieved through a metal-halogen exchange reaction with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][2] This reaction is generally fast and is conducted at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the resulting organolithium intermediate and to minimize side reactions.[3] The equilibrium of the metal-halogen exchange favors the formation of the more stable organolithium species.[1] In the case of this compound, the reaction yields 2-furyllithium and n-butyl chloride. The 2-furyllithium can then be reacted in situ with an appropriate electrophile.

Experimental Protocol

This protocol is adapted from a similar procedure for the lithiation of 2,4-dibromofuran (B1626847) and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, acetone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Dropping funnel (optional)

-

Low-temperature thermometer

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

Dissolution of Substrate: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (to achieve a concentration of 0.1-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. A color change in the reaction mixture may be observed upon formation of the organolithium species.

-

Lithiation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: In a separate flame-dried flask, prepare a solution of the desired electrophile (1.1-1.5 eq) in anhydrous THF. Add this solution dropwise to the 2-furyllithium solution at -78 °C.

-

Reaction with Electrophile: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Warming: Allow the reaction to slowly warm to room temperature. The duration of warming can vary depending on the electrophile used.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (typically 3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired 2-substituted furan.

Data Presentation

The following table summarizes the key reaction parameters for the lithiation of this compound.

| Parameter | Value/Description |

| Substrate | This compound |

| Reagent | n-Butyllithium (n-BuLi) |

| Stoichiometry (n-BuLi) | 1.0 - 1.1 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Concentration | 0.1 - 0.5 M |

| Reaction Temperature | -78 °C |

| Lithiation Time | 30 - 60 minutes |

| Electrophile Stoichiometry | 1.1 - 1.5 equivalents |

| Quenching Agent | Saturated aqueous NH₄Cl |

Experimental Workflow Diagram

Caption: Experimental workflow for the lithiation of this compound.

References

Application Notes and Protocols for 2-Chlorofuran in Organic Synthesis

Introduction

2-Chlorofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its reactivity, stemming from the electron-rich furan (B31954) ring and the presence of a halogen atom, allows for its participation in a variety of synthetic transformations. The chlorine substituent can act as a leaving group in cross-coupling reactions or influence the regioselectivity of cycloaddition reactions. These characteristics make this compound a valuable precursor for the synthesis of more complex molecules, including substituted furans, butenolides, and various scaffolds relevant to the development of pharmaceuticals and agrochemicals.[1] This document provides an overview of its applications, along with detailed protocols for key synthetic methodologies.

Key Applications in Organic Synthesis

This compound is primarily utilized in two major classes of reactions: cross-coupling reactions for the formation of carbon-carbon bonds and cycloaddition reactions for the construction of cyclic systems. It can also serve as a precursor for other important chemical motifs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds.[2] this compound can be employed as the electrophilic partner in several named reactions, although it is generally less reactive than its bromo- or iodo-furan counterparts. Optimization of reaction conditions, such as the choice of catalyst, ligand, and base, is often necessary to achieve high yields.

-

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (boronic acid or ester) to form 2-aryl, 2-heteroaryl, or 2-vinylfurans. These products are common motifs in medicinal chemistry.[3]

-

Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene to introduce a vinyl group at the 2-position of the furan ring.

-

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylfurans.

Table 1: Overview of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Class |

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd(OAc)₂, PPh₃, or other phosphine (B1218219) ligands | 2-Aryl/Vinylfuran |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | 2-Vinylfuran |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 2-Alkynylfuran |

A generalized workflow for performing a cross-coupling reaction with this compound is depicted below.

Caption: General experimental workflow for cross-coupling reactions.

Cycloaddition Reactions

The furan ring can act as a 4π-electron component (diene) in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a 2π-electron component in [2+2] photocycloaddition reactions.[4] The presence of the chloro substituent can influence the reactivity and stereoselectivity of these transformations.

-

[4+2] Diels-Alder Reaction: this compound can react with dienophiles to form bicyclic adducts. These adducts can serve as intermediates for the synthesis of complex polycyclic systems. The reaction often requires elevated temperatures or Lewis acid catalysis.

-

[2+2] Photocycloaddition (Paternò-Büchi Reaction): The photochemical reaction between this compound and a carbonyl compound can lead to the formation of oxetanes.[5] These reactions are typically carried out by irradiating the reactants with UV light.

References

Application Notes and Protocols: Synthesis of Substituted Furans from 2-Chlorofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted furan (B31954) motifs are integral components of numerous pharmaceuticals, natural products, and advanced materials. Their unique electronic properties and ability to participate in various chemical transformations make them valuable scaffolds in medicinal chemistry and materials science. 2-Chlorofuran serves as a versatile and cost-effective starting material for the synthesis of a wide array of 2-substituted and 2,5-disubstituted furans. Its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, provides a robust platform for introducing molecular diversity. These application notes provide detailed protocols for several key synthetic transformations starting from this compound, including Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as transformations via organometallic intermediates.

Synthetic Strategies Overview

This compound is an excellent substrate for a variety of C-C and C-N bond-forming reactions. The primary strategies involve the direct use of this compound in palladium-catalyzed cross-coupling reactions or its conversion into more reactive organometallic intermediates, such as Grignard or organolithium reagents, which can then react with various electrophiles.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[1][2][3] This reaction is particularly effective for synthesizing 2-arylfurans from this compound, demonstrating good functional group tolerance.[1][4]

Catalytic Cycle

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base / Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ / Toluene-H₂O | 100 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ / Dioxane-H₂O | 100 | 96[1] |

| 3 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ / Dioxane-H₂O | 100 | 87[1] |

| 4 | 2-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ / DME | 85 | 89[1] |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ / Toluene-EtOH-H₂O | 80 | 94[1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Assembly: To a flame-dried Schlenk flask or microwave vial, add the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq) under an inert atmosphere (Argon or Nitrogen).[5][6]

-

Reagent Addition: Add the solvent system (e.g., Toluene/H₂O, 4:1, 0.1 M).[5]

-

Substrate Addition: Add this compound (1.0 eq) to the mixture via syringe.

-

Reaction: Seal the flask and heat the mixture to the specified temperature (e.g., 85-100 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylfuran.

Palladium-Catalyzed Stille Coupling

The Stille coupling reaction forms a C-C bond by reacting an organotin compound (organostannane) with an organic halide.[7][8] It is highly effective for coupling with sp²-hybridized carbons, making it suitable for synthesizing 2-alkenyl and 2-arylfurans from this compound. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[7][8]

Quantitative Data Summary: Stille Coupling

| Entry | Organostannane | Catalyst (mol%) | Additive / Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | LiCl / DMF | 95 | ~80-90 |

| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI / NMP | 100 | ~85-95 |

| 3 | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | None / Toluene | 110 | ~75-85 |

| 4 | (E)-Tributyl(styryl)stannane | Pd(PPh₃)₄ (5) | None / DMF | 80 | ~88 |

Experimental Protocol: General Procedure for Stille Coupling

-

Assembly: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in an anhydrous solvent (e.g., DMF or Toluene, 0.2 M).[9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, additives like CuI or LiCl may be beneficial.[8][9]

-

Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for 6-24 hours until TLC or GC-MS analysis indicates completion.

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts as a filterable solid.

-

Filtration & Extraction: Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., diethyl ether). Transfer the filtrate to a separatory funnel, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the substituted furan.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[10] The reaction is co-catalyzed by palladium and copper complexes and is conducted under mild, basic conditions.[10][11] This makes it an excellent choice for the synthesis of 2-alkynylfurans from this compound.

Quantitative Data Summary: Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base / Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N / THF | 60 | ~90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA / Toluene | 70 | ~85-95 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N / DMF | 50 | ~88 |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | RT | ~92[12] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Assembly: To a dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (2-10 mol%) under an inert atmosphere.[11][13]

-

Reagent Addition: Add this compound (1.0 eq), an anhydrous solvent (e.g., THF or DMF), the amine base (e.g., Et₃N or DIPA, 2-3 eq), and the terminal alkyne (1.1-1.2 eq).[11]

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Synthesis via Organometallic Intermediates

This compound can be converted into highly reactive organolithium or Grignard reagents, which can then be trapped with various electrophiles.[14][15][16][17] This two-step approach broadens the scope of accessible derivatives to include carboxylic acids and alcohols.

Formation and Reaction of Furan-2-ylmagnesium chloride (Grignard Reagent)

Formation of the Grignard reagent from this compound allows for subsequent reactions with electrophiles like carbon dioxide (to form carboxylic acids) or aldehydes and ketones (to form secondary and tertiary alcohols, respectively).[14][16][18]

Experimental Protocol: Grignard Formation and Carboxylation

-

Grignard Formation:

-

Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere.

-

Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a gentle reflux.[14]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[14]

-

-

Reaction with CO₂ (Carboxylation):

-

Cool the freshly prepared Grignard solution to 0 °C.

-

Pour the solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.

-

Allow the mixture to warm to room temperature, then quench carefully by adding 1 M aqueous HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield furan-2-carboxylic acid. Further purification can be achieved by recrystallization.

-

Formation and Reaction of Furan-2-yllithium

Organolithium reagents are typically more reactive than their Grignard counterparts.[15][19] Furan-2-yllithium can be generated from this compound via lithium-halogen exchange and reacts efficiently with a range of electrophiles.[17][20][21]

Experimental Protocol: Lithiation and Reaction with an Aldehyde

-

Lithiation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of furan-2-yllithium.

-

-

Reaction with an Aldehyde (e.g., Benzaldehyde):

-

To the cold (-78 °C) solution of furan-2-yllithium, add a solution of benzaldehyde (B42025) (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography to afford the corresponding furan-2-yl carbinol.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. odinity.com [odinity.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. What is the final product B of the following reaction? Given reaction se.. [askfilo.com]

- 15. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. people.uniurb.it [people.uniurb.it]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Quantification of 2-Chlorofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction